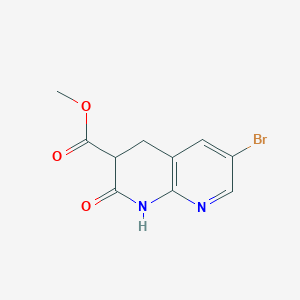

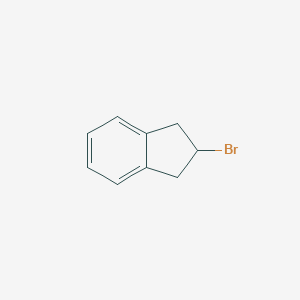

6-Bromoandrostenediona

Descripción general

Descripción

La beta-ciclodextrina es un oligosacárido cíclico compuesto por siete unidades de glucosa unidas mediante enlaces glucosídicos alfa-1,4. Se deriva del almidón y es conocida por su capacidad de formar complejos de inclusión con diversas moléculas, lo que la convierte en un compuesto valioso en múltiples campos .

Aplicaciones Científicas De Investigación

Beta cyclodextrin has numerous applications in scientific research:

Mecanismo De Acción

La beta-ciclodextrina ejerce sus efectos mediante la formación de complejos de inclusión con moléculas huésped. Su cavidad hidrofóbica encapsula compuestos hidrófobos, mientras que el exterior hidrofílico asegura la solubilidad en agua. Este mecanismo permite que la beta-ciclodextrina mejore la solubilidad, la estabilidad y la biodisponibilidad de varios compuestos .

Análisis Bioquímico

Biochemical Properties

6-Bromoandrostenedione plays a crucial role in biochemical reactions, particularly as an inhibitor of aromatase . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and 6-Bromoandrostenedione’s ability to inhibit this enzyme has been the subject of extensive study .

Cellular Effects

The effects of 6-Bromoandrostenedione on cells are primarily related to its role as an aromatase inhibitor . By inhibiting aromatase, 6-Bromoandrostenedione can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

6-Bromoandrostenedione exerts its effects at the molecular level through its interactions with aromatase . It acts as a competitive inhibitor of aromatase, binding to the enzyme and preventing it from catalyzing the conversion of androgens to estrogens .

Temporal Effects in Laboratory Settings

The effects of 6-Bromoandrostenedione have been observed to change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 6-Bromoandrostenedione in animal models vary with dosage .

Metabolic Pathways

6-Bromoandrostenedione is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase .

Transport and Distribution

Understanding how 6-Bromoandrostenedione interacts with transporters or binding proteins, as well as its effects on localization or accumulation, will provide valuable insights into its biochemical properties .

Subcellular Localization

This could include studying any targeting signals or post-translational modifications that direct 6-Bromoandrostenedione to specific compartments or organelles .

Métodos De Preparación

La beta-ciclodextrina se prepara típicamente mediante el tratamiento enzimático del almidón utilizando ciclodextrin glucosiltransferasa (CGTasa) y alfa-amilasa. El proceso implica la licuefacción del almidón mediante tratamiento térmico o acción enzimática, seguido de la adición de CGTasa para convertir el almidón en ciclodextrinas . Los métodos de producción industrial a menudo implican la optimización de estas reacciones enzimáticas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La beta-ciclodextrina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La beta-ciclodextrina puede oxidarse para introducir grupos funcionales que mejoran su solubilidad y reactividad.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo en la beta-ciclodextrina, alterando sus propiedades de inclusión.

Complejación: La beta-ciclodextrina forma complejos de inclusión con una amplia gama de moléculas, mejorando su solubilidad y estabilidad.

Aplicaciones en investigación científica

La beta-ciclodextrina tiene numerosas aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

La beta-ciclodextrina es parte de la familia de las ciclodextrinas, que incluye la alfa-ciclodextrina y la gamma-ciclodextrina. Estos compuestos difieren en el número de unidades de glucosa:

Alfa-ciclodextrina: Compuesta por seis unidades de glucosa.

Gamma-ciclodextrina: Compuesta por ocho unidades de glucosa.

La beta-ciclodextrina es única debido a su tamaño de cavidad óptimo, que le permite formar complejos de inclusión estables con una amplia gama de moléculas. Sus derivados, como la 2-hidroxipropil-beta-ciclodextrina y la beta-ciclodextrina metilada al azar, mejoran aún más su solubilidad y sus propiedades de inclusión .

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQRBIGKRAICT-DQXCSHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959474 | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-00-7 | |

| Record name | 6-Bromoandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Bromoandrostenedione interact with the aromatase enzyme?

A1: 6-Bromoandrostenedione acts as an inhibitor of aromatase, the enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol). Interestingly, the stereochemistry at the 6th carbon position significantly influences the type of inhibition:

- 6α-Bromoandrostenedione: This epimer acts as a competitive inhibitor of human placental aromatase. This means it competes with the natural substrate (androstenedione) for binding to the enzyme's active site, thus blocking estrogen synthesis. [, ]

- 6β-Bromoandrostenedione: This epimer functions as a mechanism-based irreversible inhibitor (also known as a suicide substrate). It initially binds to the enzyme and undergoes some catalytic steps. This leads to the formation of a reactive intermediate that irreversibly binds to the aromatase enzyme, permanently inactivating it. [, ]

Q2: How does the structure of 6-Bromoandrostenedione relate to its inhibitory activity on aromatase?

A2: Research indicates that modifications to the 6-Bromoandrostenedione structure can significantly impact its inhibitory activity and mechanism:

- Stereochemistry at the 6th position: As mentioned earlier, the α and β epimers display distinct modes of inhibition (competitive vs. irreversible). This highlights the importance of stereochemistry in determining the interaction with the aromatase enzyme. [, ]

- 2,2-dimethyl substitution: Introducing two methyl groups at the 2nd carbon position of 6β-Bromoandrostenedione (creating 2,2-dimethyl-6β-bromoandrostenedione) dramatically alters its activity. While still a potent inhibitor, this derivative loses its ability to irreversibly inactivate aromatase, likely due to steric hindrance within the enzyme's active site. []

- 2-methyl and 1,4-diene modifications: Adding a single methyl group at the 2nd carbon and introducing a 1,4-diene system does not hinder the irreversible inactivation of aromatase. In fact, the 2-methyl-1,4-diene-6β-bromoandrostenedione derivative demonstrates an even faster inactivation rate than the parent 6β-Bromoandrostenedione. []

Q3: Is 6-Bromoandrostenedione selective for aromatase, or does it affect other enzymes?

A: Research indicates that 6-Bromoandrostenedione exhibits high selectivity for aromatase. Both the α and β epimers were found to be ineffective in inhibiting drug-metabolizing activities in rabbit liver microsomes, which contain various cytochrome P450 enzymes. This suggests a high degree of specificity towards aromatase. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)